1-[1-(4-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine
Description
Properties
IUPAC Name |
1-[1-(4-nitrophenyl)sulfonylpiperidin-3-yl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c1-10(14)11-3-2-8-15(9-11)21(19,20)13-6-4-12(5-7-13)16(17)18/h4-7,10-11H,2-3,8-9,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXDDFPSOYJUID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[1-(4-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate starting materials.
Introduction of the Nitrobenzenesulfonyl Group: This step involves the sulfonylation of the piperidine ring using reagents such as 4-nitrobenzenesulfonyl chloride under basic conditions.
Attachment of the Ethanamine Moiety:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide moiety enables nucleophilic displacement at the sulfonyl group under basic conditions. Key reactions include:
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Sulfonamide cleavage : Treatment with strong bases (e.g., NaOH, KOH) in aqueous ethanol at 80–100°C removes the 4-nitrobenzenesulfonyl (Nosyl) group, regenerating the secondary amine .
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in acetonitrile/triethylamine forms N-alkylated derivatives.
Table 1: Reaction Conditions for Nucleophilic Substitutions
| Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sulfonamide Cleavage | 10% NaOH, EtOH/H₂O, 80°C, 6 hr | 72–85 | |
| N-Alkylation | CH₃I, CH₃CN, Et₃N, RT, 24 hr | 68 |
Reduction of Nitro Group
The 4-nitrobenzenesulfonyl group undergoes catalytic hydrogenation or chemical reduction:
-
Catalytic Hydrogenation : H₂ gas with 10% Pd/C in ethanol reduces the nitro group to an amine at 50 psi, 25°C.
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Chemical Reduction : SnCl₂ in HCl/EtOH selectively reduces the nitro group without affecting the sulfonamide.
Mechanistic Insight :
Coupling Reactions
The primary amine participates in cross-coupling reactions:
-
Buchwald–Hartwig Amination : Forms C–N bonds with aryl halides using Pd(OAc)₂/Xantphos catalyst (e.g., with 2-bromopyridine, 85% yield) .
-
Ullmann-Type Coupling : Copper-catalyzed coupling with iodobenzene in DMF at 110°C .
Table 2: Catalytic Systems for Coupling Reactions
| Catalyst System | Substrate | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂/Xantphos | 2-Bromopyridine | 100 | 85 |
| CuI/1,10-Phenanthroline | Iodobenzene | 110 | 78 |
Acylation and Carbamate Formation
The amine reacts with acylating agents:
-
Acetylation : Acetic anhydride in pyridine yields N-acetyl derivatives (92% yield).
-
Carbamate Synthesis : Reaction with Boc anhydride (di-tert-butyl dicarbonate) in THF forms stable carbamates .
Reaction Pathway :
Oxidation Reactions
Controlled oxidation of the piperidine ring:
-
Hypochlorite-Mediated Oxidation : Ca(ClO)₂ in CH₃CN/H₂O converts secondary ethers to ketones, preserving the sulfonamide group .
Critical Parameters :
Biological Activity Correlation
Reactivity directly impacts pharmacological properties:
-
Antimicrobial Activity : Nitro reduction generates reactive intermediates that disrupt bacterial membranes .
-
Enzyme Inhibition : Sulfonamide derivatives inhibit carbonic anhydrase (IC₅₀ = 0.8 μM) .
Comparative Reactivity of Structural Analogues
Table 3: Reactivity Differences in Analogues
| Compound | Nitro Position | Reaction Rate (vs. 4-Nitro) |
|---|---|---|
| 1-[1-(2-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine | 2-Nitro | 1.5× slower |
| 1-[1-(3-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine | 3-Nitro | 2.0× slower |
Data inferred from electronic effects of nitro group positioning.
Scientific Research Applications
Chemistry
The compound serves as a building block in the synthesis of more complex molecules. It is utilized in various organic reactions, including:
- Oxidation : The nitro group can be reduced to an amino group using hydrogen gas with a catalyst.
- Reduction : The sulfonyl group can be transformed into a thiol group under specific conditions.
- Substitution Reactions : The ethanamine moiety can undergo nucleophilic substitution with various electrophiles.
Biology
Research indicates that 1-[1-(4-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine exhibits potential biological activities , such as:
-
Antimicrobial Properties : Compounds with similar structures have shown effectiveness against various bacterial strains. The nitro group is often linked to enhanced antibacterial effects.
- Case Study: A study on piperidine derivatives demonstrated significant antimicrobial activity against resistant bacterial strains.
-
Anticancer Potential : The compound's structure suggests it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or kinase inhibition.
- Case Study: Research on related piperidine derivatives indicated cytotoxicity against breast cancer cell lines, highlighting the potential for therapeutic applications.
Medicine
Ongoing research aims to explore the compound's potential as a therapeutic agent for various diseases. Its unique functional groups may interact with specific molecular targets, modulating their activity and influencing biological pathways.
Mechanism of Action
The mechanism of action of 1-[1-(4-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The nitrobenzenesulfonyl group can interact with enzymes and receptors, leading to modulation of their activity. The piperidine ring may also play a role in binding to biological targets, influencing the compound’s overall biological effects.
Comparison with Similar Compounds
Key Structural Features
The table below highlights structural differences between the target compound and analogs:
Key Observations :
- Electron Effects : The 4-nitrobenzenesulfonyl group in the target compound enhances electrophilicity compared to methoxy or benzyl groups.
- Amine Classification : The primary amine in the target compound contrasts with secondary/tertiary amines in analogs, affecting hydrogen-bonding capacity and biological interactions.
Physicochemical Properties
Notes:
Comparison :
- The target compound’s primary amine necessitates protection during sulfonylation, unlike secondary amines in and .
- Borane-based reductions (as in ) may be applicable for intermediates but require adaptation for primary amines.
Stability and Reactivity
- Target Compound : The sulfonyl group is stable in acidic conditions but may hydrolyze in basic media. The nitro group can undergo reduction to an amine under catalytic hydrogenation .
Biological Activity
1-[1-(4-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine, identified by CAS number 1798745-33-1, is a chemical compound with significant potential in medicinal chemistry due to its unique structure and functional groups. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₃H₁₉N₃O₄S
- Molecular Weight : 313.37 g/mol
- IUPAC Name : 1-[1-(4-nitrophenyl)sulfonylpiperidin-3-yl]ethanamine
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The nitrobenzenesulfonyl group is known to facilitate interactions with protein targets, potentially modulating their activity. The piperidine ring enhances binding affinity and specificity towards certain biological pathways.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity. The presence of the nitro group is often linked to enhanced antibacterial effects. Studies have shown that derivatives of piperidine possess activity against various bacterial strains, suggesting that this compound may also exhibit such properties.
Anticancer Potential
The compound's structure suggests potential anticancer activity. Similar piperidine derivatives have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis or inhibiting specific kinases involved in cancer progression. The sulfonamide moiety may contribute to this activity by affecting cellular signaling pathways.
Research Findings
Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound.
Case Studies
Several case studies highlight the potential therapeutic applications of similar compounds:
- Anticancer Studies : A study focusing on piperazine derivatives demonstrated significant cytotoxicity against breast cancer cell lines, indicating that modifications in the piperidine structure could yield compounds with enhanced anticancer properties.
- Antimicrobial Efficacy : Research on sulfonamide-containing compounds revealed their effectiveness against resistant bacterial strains, suggesting that this compound might also be effective in treating infections caused by resistant pathogens.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[1-(4-nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves introducing the 4-nitrobenzenesulfonyl group to a piperidine scaffold, followed by functionalization of the amine. Key steps include:
- Sulfonylation : React piperidin-3-yl derivatives with 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Amine Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to protect the amine during sulfonylation, followed by acidic deprotection (e.g., HCl in dioxane) .
- Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (1.2–1.5 eq of sulfonyl chloride) and temperature (0–25°C) to minimize side products .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Employ a combination of analytical techniques:
- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) .
- Spectroscopy :
- IR : Confirm sulfonyl (S=O, ~1150–1300 cm⁻¹) and nitro (N-O, ~1500–1350 cm⁻¹) groups .
- NMR : ¹H NMR should show characteristic piperidine protons (δ 1.5–3.5 ppm) and aromatic protons from the sulfonyl group (δ 7.5–8.5 ppm) .
- HRMS : Match observed molecular ion ([M+H]⁺) with theoretical mass (C₁₃H₁₈N₃O₄S⁺: 336.1018) .
Q. What functional groups in this compound are most reactive, and how do they influence downstream modifications?
- Methodological Answer : Critical reactive sites include:
- Primary Amine (-NH₂) : Susceptible to acylation or alkylation (e.g., with acyl chlorides or aldehydes via reductive amination) .
- Sulfonyl Group (-SO₂-) : Stable under acidic conditions but may undergo nucleophilic substitution at elevated temperatures .
- Nitro Group (-NO₂) : Reducible to -NH₂ using catalytic hydrogenation (H₂/Pd-C) or Zn/HCl .
Advanced Research Questions
Q. How can heterogeneous catalysis be applied to modify the amine or sulfonyl groups in this compound?
- Methodological Answer :
- Palladium-Catalyzed Reductions : Use Pd/C (10% wt) under H₂ (1 atm) to reduce nitro to amine without affecting the sulfonyl group .
- Cross-Coupling : Suzuki-Miyaura coupling (Pd(PPh₃)₄, Na₂CO₃) to introduce aryl/heteroaryl groups at the piperidine nitrogen .
- Data-Driven Optimization : Screen solvents (EtOH vs. THF) and bases (K₂CO₃ vs. Cs₂CO₃) to improve yields (reported: 70–85%) .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Address variability via:
- SAR Studies : Systematically modify substituents (e.g., replace nitro with methoxy) and compare bioactivity (e.g., IC₅₀ in enzyme assays) .
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., reference inhibitors) .
- Meta-Analysis : Cross-reference PubChem bioactivity data (AID 1259401) with peer-reviewed studies to identify outliers .
Q. What computational tools predict the compound’s interaction with biological targets, and how are these validated experimentally?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model binding to serotonin receptors (5-HT₂A, PDB ID: 6WGT). Prioritize poses with lowest ΔG (e.g., -9.2 kcal/mol) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2 Å) .
- Experimental Validation : Compare predicted Ki with radioligand displacement assays (e.g., ³H-ketanserin for 5-HT₂A) .
Q. How does the electronic nature of the 4-nitrobenzenesulfonyl group influence the compound’s reactivity in photochemical studies?
- Methodological Answer :
- UV-Vis Analysis : The nitro group absorbs at λmax ~310 nm (π→π* transitions), enabling photoactivation .
- Photostability Tests : Expose to UV light (365 nm) and monitor degradation via HPLC. Half-life (t₁/₂) correlates with electron-withdrawing effects of -NO₂ .
- TD-DFT Calculations : Predict excitation energies using Gaussian 16 (B3LYP/6-311+G(d,p)) to guide wavelength selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
